N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide
CAS No.: 2097936-98-4
Cat. No.: VC5828278
Molecular Formula: C17H12N2O3S
Molecular Weight: 324.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097936-98-4 |
|---|---|
| Molecular Formula | C17H12N2O3S |
| Molecular Weight | 324.35 |
| IUPAC Name | N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O3S/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(22-13)12-5-6-21-9-12/h1-7,9-10H,8H2,(H,18,20) |
| Standard InChI Key | OTRHZCYDSLJSPQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=COC=C4)SC=N2 |
Introduction
Chemical Structure and Nomenclature
Core Framework
The compound’s backbone consists of a 1,3-benzothiazole ring system, a bicyclic structure comprising a benzene ring fused to a thiazole (a five-membered ring with nitrogen and sulfur atoms). At position 6 of the benzothiazole, a carboxamide group (-CONH-) is attached. The amide nitrogen is further substituted with a methylene (-CH2-) linker connected to a 2,3'-bifuran moiety. The bifuran component consists of two fused furan rings (oxygen-containing five-membered aromatic systems) linked at the 2 and 3' positions.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 337.36 g/mol
This formula aligns with structural analogs such as N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide (C₁₄H₁₃N₃O₂S), though the bifuran system introduces distinct electronic and steric properties.
Synthesis and Characterization
Synthetic Strategies
While no direct synthesis of N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide has been reported, its preparation likely involves multi-step routes similar to those for related benzothiazole-carboxamide hybrids :
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Benzothiazole Core Formation:
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Cyclocondensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
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Carboxamide Introduction:
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Activation of the benzothiazole-6-carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with a bifuran-methylamine derivative.
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Bifuran Side Chain Synthesis:
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Coupling of furan aldehydes or ketones via cross-catalytic methods to construct the 2,3'-bifuran scaffold.
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A plausible pathway is illustrated below:
Analytical Characterization
Key techniques for verifying the compound’s structure and purity include:
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Nuclear Magnetic Resonance (NMR):
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NMR would reveal signals for the bifuran protons (δ 6.5–7.5 ppm), methylene linker (δ 3.8–4.2 ppm), and benzothiazole aromatic protons (δ 7.0–8.5 ppm).
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High-Resolution Mass Spectrometry (HRMS):
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A molecular ion peak at m/z 337.36 (M+H)⁺ would confirm the molecular formula.
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Infrared (IR) Spectroscopy:
Research Trends and Comparative Analysis
Recent Advances in Benzothiazole Chemistry
Recent patents highlight methods for synthesizing benzothiazole-carboxamide hybrids. For example, US20160175303A1 details the use of hydrazino-benzothiazoles and aldehydes to generate anti-tubercular agents . Similarly, VulcanChem’s N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1,3-benzothiazole-2-carboxamide demonstrates the versatility of benzothiazole scaffolds in drug discovery.
Comparative Bioactivity Predictions
| Property | N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide | N-[2-(3-methyloxazol)ethyl]-benzothiazole-2-carboxamide |
|---|---|---|
| Molecular Weight | 337.36 | 287.34 |
| LogP | ~2.1 (predicted) | 1.195 |
| Bioactivity Target | Kinase inhibition (predicted) | Antimicrobial |
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